

# Application Notes and Protocols for CAL-130 Racemate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CAL-130 Racemate |           |
| Cat. No.:            | B1600120         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CAL-130 is a potent and selective dual inhibitor of the p110 $\delta$  and p110 $\gamma$  isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers.[4][5] CAL-130's targeted inhibition of the delta and gamma isoforms, which are primarily expressed in hematopoietic cells, makes it a promising candidate for the treatment of hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL).[1][3] **CAL-130 Racemate** is the racemic mixture of CAL-130 and is also recognized as a PI3K $\delta$  inhibitor.[3] These application notes provide a detailed overview of the dosage and administration of **CAL-130 racemate** in mice, based on preclinical studies.

## **Data Presentation**

**In Vitro Potency of CAL-130** 

| PI3K Isoform IC50 (nM) |  |
|------------------------|--|
| p110δ 1.3[2]           |  |
| p110y 6.1              |  |
| p110α 115              |  |
| p110β 56[2]            |  |



# In Vivo Dosage and Administration in a T-ALL Mouse

Model

| Parameter               | Details                                                                                      | Reference |
|-------------------------|----------------------------------------------------------------------------------------------|-----------|
| Mouse Model             | Lck/Ptenfl/fl mice with established T-cell acute lymphoblastic leukemia (T- ALL)             | [3]       |
| Compound                | CAL-130                                                                                      | [3]       |
| Dosage                  | 10 mg/kg                                                                                     | [1][3]    |
| Route of Administration | Oral                                                                                         | [1][3]    |
| Dosing Schedule         | Every 8 hours                                                                                | [3]       |
| Treatment Duration      | 7 days                                                                                       | [3]       |
| Observed Efficacy       | Significantly extended median survival to 45 days compared to 7.5 days in the control group. | [3]       |

## **Signaling Pathway**

The following diagram illustrates the mechanism of action of CAL-130 in the context of the PI3K/Akt/mTOR signaling pathway. CAL-130 selectively inhibits the p110 $\delta$  and p110 $\gamma$  isoforms of PI3K, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation.





Click to download full resolution via product page

Caption: CAL-130 inhibits PI3K p110 $\delta/\gamma$ , blocking downstream signaling.

## **Experimental Protocols**



# Preparation and Administration of CAL-130 for Oral Gavage in Mice

This protocol is based on the methodology used in preclinical studies of CAL-130 in a T-ALL mouse model.[3]

#### Materials:

- CAL-130 Racemate powder
- Vehicle (e.g., 0.5% methylcellulose or other appropriate vehicle)
- Balance
- Spatula
- Vortex mixer
- Sonicator (optional)
- Animal feeding needles (gavage needles), appropriate size for mice
- Syringes (1 mL)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

#### Procedure:

- Animal Acclimatization: House mice in a controlled environment for at least one week to allow for acclimatization before the start of the experiment.
- Dosage Calculation:
  - Determine the required dose of CAL-130 per mouse (e.g., 10 mg/kg).
  - Weigh each mouse to calculate the exact amount of drug to be administered.



- Calculate the total amount of CAL-130 needed for the entire study, including a slight overage to account for any loss during preparation.
- Formulation Preparation:
  - Accurately weigh the calculated amount of CAL-130 powder.
  - Prepare the desired volume of the vehicle.
  - Gradually add the CAL-130 powder to the vehicle while vortexing to ensure a homogenous suspension.
  - If necessary, use a sonicator to aid in the dispersion of the compound.
  - The final concentration of the formulation should be such that the required dose can be administered in a reasonable volume for a mouse (typically 0.1-0.2 mL).
- Oral Administration (Gavage):
  - Gently restrain the mouse.
  - Measure the correct volume of the CAL-130 suspension into a 1 mL syringe fitted with an appropriately sized gavage needle.
  - Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension into the stomach.
  - Monitor the mouse for any signs of distress during and after the procedure.
- Dosing Schedule:
  - For the T-ALL model, administer the calculated dose orally every 8 hours for a total of 7 days.[3]
  - The dosing schedule may need to be adjusted based on the specific experimental design and mouse model.
- Monitoring:



- Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
- For efficacy studies, monitor relevant parameters such as tumor size, white blood cell count, or survival.[3]

## **Experimental Workflow for In Vivo Efficacy Study**

The following diagram outlines a typical workflow for an in vivo efficacy study of CAL-130 in a mouse model of T-ALL.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 5. PI3K inhibitors are finally coming of age PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CAL-130 Racemate in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600120#cal-130-racemate-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com